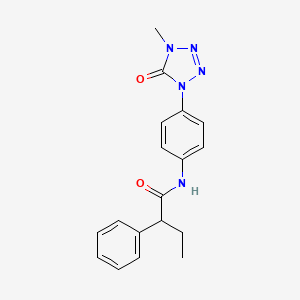
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Structural Overview
The molecular formula of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is C17H18N6O. Its structure consists of:
- Tetrazole Ring : Known for diverse biological activities.
- Phenyl Groups : Contributing to its interactions with biological targets.
This configuration allows for various interactions with enzymes and receptors, which are crucial for its potential therapeutic applications .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets, modulating their activity and leading to various biological effects. Such interactions can include binding to enzymes or receptors, influencing pathways related to pain, inflammation, or other physiological processes .
Antiviral Activity
Research on similar tetrazole derivatives has indicated potential antiviral properties. For instance, nonannulated tetrazolylpyrimidines have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. While direct studies on this compound are lacking, the structural similarities suggest it may exhibit comparable antiviral effects .
Analgesic Properties
The tetrazole moiety has been associated with analgesic activities in other compounds. For example, a related compound exhibited an 80% probability of analgesic activity based on predictive models. This suggests that this compound might also possess similar analgesic properties .
Antioxidant Activity
Some tetrazole derivatives have demonstrated antioxidant capabilities. The antioxidant activity of synthesized compounds was evaluated using the DPPH radical scavenging method. While specific data for this compound is not available, the potential for antioxidant activity exists based on the behavior of structurally related compounds .
Synthesis and Characterization
The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenybutanamide typically involves multi-step organic reactions:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
- Attachment to Phenyl Group : The tetrazole ring is then attached to a phenyl group through substitution reactions.
- Final Coupling : The final product is obtained by coupling the intermediates under suitable conditions .
Case Studies and Research Findings
While direct case studies focusing solely on N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenybutanamide are scarce, similar compounds have been investigated for their biological activities:
科学研究应用
Antimicrobial Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide exhibits potential antimicrobial properties. Its structural similarities to other antimicrobial agents suggest that it may inhibit the growth of bacteria and fungi. Research indicates that compounds with tetrazole rings often show enhanced antimicrobial activity due to their ability to interact with microbial enzymes and cellular structures.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Tetrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Cancer Research
There is growing interest in the application of this compound in oncology. Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or the inhibition of cancer cell proliferation through interference with specific signaling pathways.
Nonlinear Optical Properties
The unique structure of this compound suggests potential applications in nonlinear optics (NLO). Compounds containing tetrazole rings have been explored for their ability to exhibit significant NLO properties, making them candidates for use in photonic devices and materials .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems. Its structural features may enhance solubility and bioavailability, allowing for more effective delivery of therapeutic agents.
属性
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(13-7-5-4-6-8-13)17(24)19-14-9-11-15(12-10-14)23-18(25)22(2)20-21-23/h4-12,16H,3H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMHNXDYWKXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













